Cas no 5284-29-7 (2-N-Dodecylphenol)

2-N-Dodecylphenol 化学的及び物理的性質
名前と識別子
-
- 2-Dodecylphenol
- 2-n-Dodecylphenol
- 2-Dodecyl-phenol
- 2-Laurylphenol
- 2-n-Dodecylphenol1000µg
- 2-t-dodecyl-phenol
- mono-dodecylphenol
- o-Dodecylphenol
- Phenol, dodecyl-
- A40GZ9LVDV
- CYEJMVLDXAUOPN-UHFFFAOYSA-N
- DSSTox_CID_7926
- DSSTox_RID_78615
- DSSTox_GSID_27926
- Phenol, o-dodecyl-
- Phenol, 2-dodecyl-
- Dodecyl phenol
- 2-Dodecylphenol #
- J155.343G
- 2-Dodecylphenol, AldrichCPR
- CYEJMVLDXAUOPN-UHFFFAOYSA-
- Tox21_200164
- Tox21_303360
- D90038
- UNII-A40GZ9LVDV
- Q27273595
- AKOS015912649
- A877003
- D2302
- NCGC00257718-01
- Dodecylphenol
- NS00014257
- MFCD00020106
- SY051947
- Phenol,dodecyl-
- SCHEMBL157630
- InChI=1/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3
- CHEMBL3182374
- DTXSID00274042
- 5284-29-7
- CAS-27193-86-8
- CS-0453356
- Dodecylphenol; 98%
- NCGC00257413-01
- FT-0613151
- NCGC00248547-01
- DTXCID507926
- 2-N-Dodecylphenol
-
- MDL: MFCD00020106
- インチ: 1S/C18H30O/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)19/h12-13,15-16,19H,2-11,14H2,1H3
- InChIKey: CYEJMVLDXAUOPN-UHFFFAOYSA-N
- ほほえんだ: O([H])C1=C([H])C([H])=C([H])C([H])=C1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 262.23000
- どういたいしつりょう: 262.23
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 19
- 回転可能化学結合数: 11
- 複雑さ: 190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 7.8
- トポロジー分子極性表面積: 20.2
じっけんとくせい
- 色と性状: NA
- 密度みつど: 0.9±0.1 g/cm3
- ゆうかいてん: 42.0 to 46.0 deg-C
- ふってん: 368.3±11.0 °C at 760 mmHg
- フラッシュポイント: 210.8±9.4 °C
- PSA: 20.23000
- LogP: 5.85560
- じょうきあつ: 0.0±0.9 mmHg at 25°C
2-N-Dodecylphenol セキュリティ情報
-
記号:
- ヒント:に警告
- シグナルワード:に警告
- 危害声明: H315-H319
- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- 危険カテゴリコード: R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S26
-
危険物標識:
- リスク用語:R36/37/38
- ちょぞうじょうけん:貯蔵温度は4℃、好ましくは−4℃に貯蔵する
2-N-Dodecylphenol 税関データ
- 税関コード:2907199090
- 税関データ:
中国税関番号:
2907199090概要:
290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%
2-N-Dodecylphenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N262595-2.5g |
2-N-Dodecylphenol |
5284-29-7 | 2.5g |
$ 235.00 | 2022-06-03 | ||
TRC | N262595-5g |
2-N-Dodecylphenol |
5284-29-7 | 5g |
$ 515.00 | 2022-06-03 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D2302-25G |
2-Dodecylphenol |
5284-29-7 | >98.0%(GC) | 25g |
¥3390.00 | 2024-04-16 | |
abcr | AB143007-10 g |
2-n-Dodecylphenol, 98%; . |
5284-29-7 | 98% | 10 g |
€393.20 | 2023-07-20 | |
abcr | AB143007-25 g |
2-n-Dodecylphenol, 98%; . |
5284-29-7 | 98% | 25 g |
€837.00 | 2023-07-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D155517-1g |
2-N-Dodecylphenol |
5284-29-7 | >98.0%(GC) | 1g |
¥125.90 | 2023-09-03 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | SG495-5g |
2-N-Dodecylphenol |
5284-29-7 | 98.0%(GC) | 5g |
¥912.0 | 2022-05-30 | |
abcr | AB143007-10g |
2-n-Dodecylphenol, 98%; . |
5284-29-7 | 98% | 10g |
€393.20 | 2025-02-19 | |
Aaron | AR003HUP-10g |
2-Dodecylphenol |
5284-29-7 | 98% | 10g |
$194.00 | 2025-01-22 | |
1PlusChem | 1P003HMD-10g |
2-Dodecylphenol |
5284-29-7 | >98.0%(GC) | 10g |
$208.00 | 2025-02-19 |
2-N-Dodecylphenol 関連文献
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Lyndsey Mooring,Scott Thompson,Stephen A. Hall,Silvia Pani,Peter Zioupos,Martin Swan,Corinne Stone,Brendan J. Howlin,Ian Hamerton RSC Adv. 2018 8 36264
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2. Effect of surfactant type, substitution by aluminium and additives on direct liquid crystal templated monolithic silicaJacques Rozière,Markus Brandhorst,Roger Dutartre,Mélanie Jacquin,Deborah J. Jones,Pierre Vitse,Jerzy Zajac J. Mater. Chem. 2001 11 3264
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Kazuo Konishi,Yoshihiro Mori,Norio Taniguchi Analyst 1969 94 1002
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Shulei Li,Lihui Gao,Junchao Wang,Guoqiang Rong,Yijun Cao RSC Adv. 2020 10 15098
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Shanshan Liu,Qibin Chen,Yujie Sheng,Jincheng Shen,Changjun Peng,Honglai Liu Polym. Chem. 2015 6 3926
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Wendy van Zoelen,Gert Alberda van Ekenstein,Evgeny Polushkin,Olli Ikkala,Gerrit ten Brinke Soft Matter 2005 1 280
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7. 158. The Fries rearrangement of phenyl laurate and phenyl stearateHarold Edwin Bell,John Edmund Driver J. Chem. Soc. 1940 835
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I-Ming Lin,Che-Min Chou,Ming-Chia Li,Rong-Hao Guo,Cheng-Kuang Lee,Han-Jung Li,Yeo-Wan Chiang,Yi-Hung Lin,Yao-Chang Lee,Chun-Jen Su,U-Ser Jeng,Wei-Tsung Chuang J. Mater. Chem. C 2020 8 1923
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Olli Ikkala,Robin H. A. Ras,Nikolay Houbenov,Janne Ruokolainen,Marjo P??kk?,Janne Laine,Markku Leskel?,Lars A. Berglund,Tom Lindstr?m,Gerrit ten Brinke,Hermis Iatrou,Nikos Hadjichristidis,Charl F. J. Faul Faraday Discuss. 2009 143 95
-
Matthew H. Todd,Chris Abell Analyst 2002 127 1399
2-N-Dodecylphenolに関する追加情報
Recent Advances in the Study of 2-N-Dodecylphenol (CAS: 5284-29-7) in Chemical Biology and Pharmaceutical Research
2-N-Dodecylphenol (CAS: 5284-29-7) is a chemical compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This alkylphenol derivative is characterized by a dodecyl chain attached to the nitrogen of a phenol group, which imparts unique physicochemical properties. Recent studies have explored its role as a surfactant, antimicrobial agent, and intermediate in the synthesis of more complex molecules. The compound's amphiphilic nature makes it particularly interesting for drug delivery systems and membrane-related studies.
A 2023 study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of 2-N-Dodecylphenol against multidrug-resistant bacterial strains. The research demonstrated that the compound exhibits potent activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL. The study proposed that the mechanism of action involves disruption of bacterial cell membranes, leading to leakage of intracellular contents. These findings suggest that 2-N-Dodecylphenol could serve as a promising scaffold for developing new antimicrobial agents.
In the field of drug delivery, a 2024 paper in Biomaterials Science reported on the use of 2-N-Dodecylphenol as a component of self-assembling nanoparticles for targeted cancer therapy. The researchers modified the compound with polyethylene glycol (PEG) to enhance its biocompatibility and loaded it with the chemotherapeutic drug doxorubicin. The resulting nanoparticles showed improved tumor accumulation and reduced systemic toxicity in mouse models of breast cancer. The study highlighted the compound's ability to stabilize nanoparticle structures while maintaining drug release kinetics.
Recent advancements in synthetic chemistry have also explored 2-N-Dodecylphenol as a building block for more complex molecules. A 2023 study in Organic Letters described a novel method for the asymmetric synthesis of chiral derivatives of 2-N-Dodecylphenol using organocatalysis. These derivatives showed enhanced biological activity compared to the parent compound, particularly in inhibiting inflammatory pathways. The research opens new avenues for developing anti-inflammatory drugs based on this chemical scaffold.
From a toxicological perspective, a 2024 review in Chemical Research in Toxicology evaluated the safety profile of 2-N-Dodecylphenol and related compounds. While the compound shows low acute toxicity in mammalian cell lines, concerns were raised about its potential bioaccumulation due to the long alkyl chain. The review recommended further studies on the environmental fate and chronic toxicity of this compound, especially considering its increasing use in industrial applications.
In conclusion, recent research on 2-N-Dodecylphenol (CAS: 5284-29-7) demonstrates its versatility and potential across multiple pharmaceutical and chemical biology applications. While promising results have been obtained in antimicrobial, drug delivery, and synthetic chemistry applications, further studies are needed to fully understand its safety profile and optimize its biological activity. The compound represents an interesting case study in how simple chemical modifications can lead to diverse biological effects and applications.
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